molecular formula C11H11N3O5S2 B12153700 3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid

3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12153700
M. Wt: 329.4 g/mol
InChI Key: XOPGAFXAALPEMU-UHFFFAOYSA-N
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Description

3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound featuring a thiazolidine ring, a thiazole ring, and multiple keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiazole derivatives with thiazolidine-2,4-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Shares the thiazolidine ring structure but lacks the thiazole ring and additional keto groups.

    Thiazole derivatives: Contain the thiazole ring but differ in the attached functional groups and overall structure.

Uniqueness

3-{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}propanoic acid is unique due to its combination of thiazole and thiazolidine rings, along with multiple keto groups

Properties

Molecular Formula

C11H11N3O5S2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C11H11N3O5S2/c15-7(13-10-12-2-4-20-10)5-6-9(18)14(11(19)21-6)3-1-8(16)17/h2,4,6H,1,3,5H2,(H,16,17)(H,12,13,15)

InChI Key

XOPGAFXAALPEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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